molecular formula C18H22N2O3S2 B2365984 N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide CAS No. 1251550-01-2

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Cat. No.: B2365984
CAS No.: 1251550-01-2
M. Wt: 378.51
InChI Key: FHRFTIIGDKMTIR-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is a complex organic compound that features a combination of piperidine, thiophene, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-1-carbonyl intermediate, followed by its coupling with thiophene and benzenesulfonamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-2-yl)benzenesulfonamide: Similar structure but with a different position of the thiophene ring.

    N-ethyl-N-(2-(piperidine-1-carbonyl)furan-3-yl)benzenesulfonamide: Contains a furan ring instead of thiophene.

    N-ethyl-N-(2-(piperidine-1-carbonyl)pyridin-3-yl)benzenesulfonamide: Features a pyridine ring in place of thiophene.

Uniqueness

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-20(25(22,23)15-9-5-3-6-10-15)16-11-14-24-17(16)18(21)19-12-7-4-8-13-19/h3,5-6,9-11,14H,2,4,7-8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRFTIIGDKMTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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